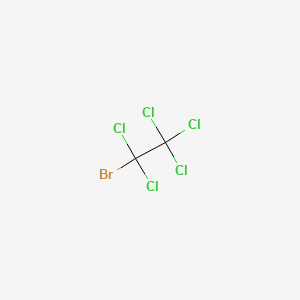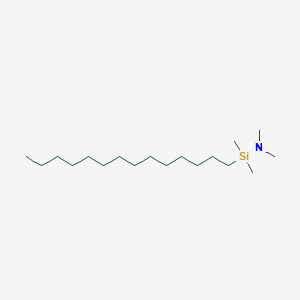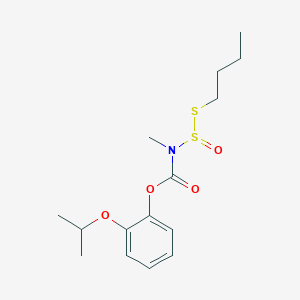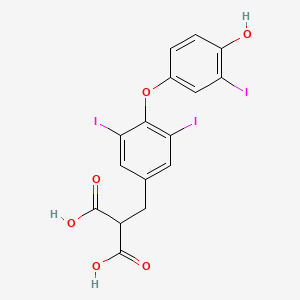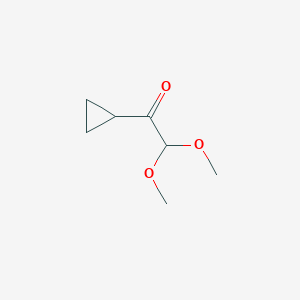
1-Cyclopropyl-2,2-dimethoxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2,2-dimethoxyethan-1-one is an organic compound characterized by a cyclopropyl group attached to a 2,2-dimethoxyethanone moiety
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2,2-dimethoxyethan-1-one typically involves the reaction of cyclopropyl ketones with methoxy reagents under controlled conditions. One common method includes the use of diethyl malonate and 1,2-dichloroethanes in the presence of a catalyst and solvent to form the cyclopropyl intermediate, which is then further reacted with methoxy reagents to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
1-Cyclopropyl-2,2-dimethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups, yielding the corresponding alcohol and carboxylic acid derivatives
Applications De Recherche Scientifique
1-Cyclopropyl-2,2-dimethoxyethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2,2-dimethoxyethan-1-one involves its interaction with specific molecular targets, often through the cyclopropyl group. This interaction can lead to the formation of covalent bonds with enzymes or other proteins, affecting their function. The compound’s effects are mediated through pathways involving cyclopropane ring-opening reactions, which are catalyzed by enzymatic nucleophiles .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2,2-dimethoxyethan-1-one can be compared to other cyclopropyl-containing compounds such as cyclopropyl methyl ketone and cyclopropylcarbinol. While these compounds share the cyclopropyl group, this compound is unique due to the presence of the dimethoxyethanone moiety, which imparts distinct chemical properties and reactivity. Similar compounds include:
- Cyclopropyl methyl ketone
- Cyclopropylcarbinol
- Cyclopropylamine .
Propriétés
Numéro CAS |
73686-09-6 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
1-cyclopropyl-2,2-dimethoxyethanone |
InChI |
InChI=1S/C7H12O3/c1-9-7(10-2)6(8)5-3-4-5/h5,7H,3-4H2,1-2H3 |
Clé InChI |
GSXGCJMUPYOVNG-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)C1CC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





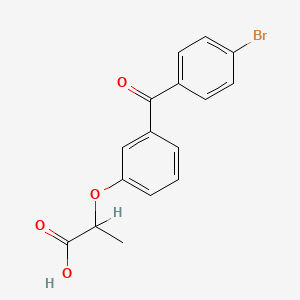
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)



![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
